molecular formula C10H23ClN2O2S B6606984 N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride,Mixtureofdiastereomers CAS No. 2839157-87-6

N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B6606984
CAS No.: 2839157-87-6
M. Wt: 270.82 g/mol
InChI Key: ZVUUEIHYTLVXQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:

    Amination: Introduction of the amino group to the cyclohexane ring.

    Sulfonation: Addition of the sulfonamide group to the propane chain.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamidehydrochloride is unique due to its specific structural configuration and the presence of both amino and sulfonamide groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4-amino-4-methylcyclohexyl)propane-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S.ClH/c1-3-8-15(13,14)12-9-4-6-10(2,11)7-5-9;/h9,12H,3-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUEIHYTLVXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCC(CC1)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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